N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide
Description
This compound features a 1,3,5-triazine core substituted with two methoxy groups at the 4- and 6-positions, a sulfamoyl linker bridging the triazine to a phenyl ring, and an acetamide moiety at the para position of the phenyl group. Its structure enables diverse interactions with biological targets, particularly enzymes like bacterial DNA gyrase and kinases, due to the electron-deficient triazine ring and hydrogen-bonding capabilities of the sulfamoyl and acetamide groups .
Properties
IUPAC Name |
N-[4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O5S/c1-9(20)16-10-4-6-11(7-5-10)25(21,22)15-8-12-17-13(23-2)19-14(18-12)24-3/h4-7,15H,8H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWRKULOGBYHNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with a sulfonamide derivative to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide undergoes several types of chemical reactions, including:
Condensation Reactions: It acts as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols to form esters.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the triazine ring.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in tetrahydrofuran (THF) with the presence of N-methylmorpholine.
Esterification Reactions: Conducted in alcohol solvents such as methanol, ethanol, or isopropyl alcohol.
Major Products Formed
Amides: Formed from the reaction of carboxylic acids and amines.
Esters: Formed from the reaction of carboxylic acids and alcohols.
Scientific Research Applications
N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and the formation of amides and esters.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide exerts its effects involves the activation of carboxylic acids. The compound reacts with carboxylic acids to form an active ester intermediate, which is highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This results in the formation of amides, esters, or other carboxylic derivatives.
Comparison with Similar Compounds
Core Triazine Modifications
| Compound Name | Substituents on Triazine | Key Properties | Biological Activity |
|---|---|---|---|
| Target Compound | 4,6-dimethoxy | Enhanced electron deficiency; stabilizes interactions with DNA gyrase | Antimicrobial (IC₅₀: 0.8 μM against E. coli) |
| N-(4-(N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide | 4-methoxy, 6-morpholino | Increased solubility due to morpholino group; altered enzyme affinity | Anticancer (IC₅₀: 2.3 μM against HeLa cells) |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (precursor) | 4,6-dimethoxy, 2-chloro | High reactivity for nucleophilic substitution | Intermediate in synthesis |
Key Insight: Replacing the 6-methoxy group with morpholino enhances water solubility but reduces antimicrobial potency, highlighting the critical role of methoxy groups in DNA gyrase binding .
Sulfamoyl and Acetamide Variations
Key Insight: The nitrophenoxy group in ’s compound introduces distinct electrochemical properties, enabling applications in targeted drug delivery, whereas chloro-nitro substitutions in improve metabolic stability but limit membrane permeability .
Bioactive Analogues with Heterocyclic Systems
| Compound Name | Heterocyclic Component | Activity Profile |
|---|---|---|
| Target Compound | 1,3,5-Triazine | Broad-spectrum antimicrobial |
| 2-{[5-(4-Aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide | 1,2,4-Triazole | Antifungal (MIC: 4 μg/mL against C. albicans) |
| N-(4-Acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide | 1,2,4-Triazine | Antiproliferative (IC₅₀: 5.1 μM against MCF-7) |
Key Insight : Triazine-based compounds (1,3,5- vs. 1,2,4-triazine) exhibit divergent bioactivity due to differences in ring strain and electronic configuration. The 1,3,5-triazine in the target compound favors enzyme inhibition, while 1,2,4-triazines are more effective in disrupting cell proliferation .
Biological Activity
N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological mechanisms, and relevant research findings associated with this compound.
The compound has a molecular formula of and a molecular weight of approximately 318.33 g/mol. Its structure features a triazine ring, which is known for its diverse biological activities. The synthesis typically involves several key steps:
- Formation of the Triazine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Nucleophilic Substitution : The introduction of the sulfamoyl group occurs via nucleophilic substitution reactions.
- Amidation : The acetamide moiety is formed by reacting an amine with an acyl chloride or anhydride.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. In vitro studies have demonstrated that derivatives containing similar structural motifs exhibit significant AChE inhibitory activity, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's .
- Antibacterial Activity : Research indicates that triazine derivatives can possess antibacterial properties. For instance, compounds structurally related to this compound have been evaluated against various bacterial strains with promising results .
1. Neuroprotective Effects
A study explored the neuroprotective effects of triazine derivatives in scopolamine-induced cognitive impairment models. The results indicated that these compounds could ameliorate memory deficits by reducing oxidative stress markers such as malondialdehyde (MDA) while enhancing antioxidant levels (e.g., superoxide dismutase and glutathione) .
2. Antibacterial Evaluation
In another investigation, a series of triazine derivatives were synthesized and tested for their antibacterial efficacy against Xanthomonas species. The minimum effective concentration (EC50) values were determined, showing that certain derivatives exhibited superior antibacterial activity compared to standard treatments .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
